molecular formula C20H17BrClN3O B3858062 1-benzyl-4-{[2-(4-bromobenzylidene)hydrazino]carbonyl}pyridinium chloride

1-benzyl-4-{[2-(4-bromobenzylidene)hydrazino]carbonyl}pyridinium chloride

Cat. No. B3858062
M. Wt: 430.7 g/mol
InChI Key: NMECKFPZKJCGCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-4-{[2-(4-bromobenzylidene)hydrazino]carbonyl}pyridinium chloride, also known as BBIC, is a chemical compound that has been studied extensively in the field of medicinal chemistry. BBIC is a pyridinium-based compound that has shown promise in the treatment of various diseases, including cancer and Alzheimer's disease. In

Mechanism of Action

1-benzyl-4-{[2-(4-bromobenzylidene)hydrazino]carbonyl}pyridinium chloride works by binding to specific proteins or enzymes in cells, which results in a series of biochemical reactions that ultimately lead to the desired effect. In cancer cells, 1-benzyl-4-{[2-(4-bromobenzylidene)hydrazino]carbonyl}pyridinium chloride binds to a protein called Bcl-2, which is involved in regulating apoptosis. By binding to Bcl-2, 1-benzyl-4-{[2-(4-bromobenzylidene)hydrazino]carbonyl}pyridinium chloride induces apoptosis in cancer cells. In Alzheimer's disease, 1-benzyl-4-{[2-(4-bromobenzylidene)hydrazino]carbonyl}pyridinium chloride binds to beta-amyloid and prevents it from forming toxic aggregates.
Biochemical and Physiological Effects:
1-benzyl-4-{[2-(4-bromobenzylidene)hydrazino]carbonyl}pyridinium chloride has been shown to have a number of biochemical and physiological effects. In cancer cells, 1-benzyl-4-{[2-(4-bromobenzylidene)hydrazino]carbonyl}pyridinium chloride induces apoptosis, inhibits migration and invasion, and disrupts the cell cycle. In Alzheimer's disease, 1-benzyl-4-{[2-(4-bromobenzylidene)hydrazino]carbonyl}pyridinium chloride inhibits the aggregation of beta-amyloid and reduces oxidative stress. Additionally, 1-benzyl-4-{[2-(4-bromobenzylidene)hydrazino]carbonyl}pyridinium chloride has been shown to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

One advantage of 1-benzyl-4-{[2-(4-bromobenzylidene)hydrazino]carbonyl}pyridinium chloride is that it is relatively easy to synthesize and has excellent purity. Additionally, 1-benzyl-4-{[2-(4-bromobenzylidene)hydrazino]carbonyl}pyridinium chloride has been shown to have low toxicity in animal studies. However, one limitation of 1-benzyl-4-{[2-(4-bromobenzylidene)hydrazino]carbonyl}pyridinium chloride is that it may not be effective in all types of cancer. Additionally, more research is needed to determine the optimal dosage and administration route for 1-benzyl-4-{[2-(4-bromobenzylidene)hydrazino]carbonyl}pyridinium chloride.

Future Directions

There are several future directions for research on 1-benzyl-4-{[2-(4-bromobenzylidene)hydrazino]carbonyl}pyridinium chloride. One area of research is the development of more potent analogs of 1-benzyl-4-{[2-(4-bromobenzylidene)hydrazino]carbonyl}pyridinium chloride that may be more effective in treating cancer and Alzheimer's disease. Additionally, more research is needed to determine the optimal dosage and administration route for 1-benzyl-4-{[2-(4-bromobenzylidene)hydrazino]carbonyl}pyridinium chloride. Finally, clinical trials are needed to determine the safety and efficacy of 1-benzyl-4-{[2-(4-bromobenzylidene)hydrazino]carbonyl}pyridinium chloride in humans.

Scientific Research Applications

1-benzyl-4-{[2-(4-bromobenzylidene)hydrazino]carbonyl}pyridinium chloride has been extensively studied for its potential use in the treatment of cancer. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 1-benzyl-4-{[2-(4-bromobenzylidene)hydrazino]carbonyl}pyridinium chloride works by inducing apoptosis, or programmed cell death, in cancer cells. Additionally, 1-benzyl-4-{[2-(4-bromobenzylidene)hydrazino]carbonyl}pyridinium chloride has been shown to inhibit the migration and invasion of cancer cells, which are critical steps in the metastatic process.
1-benzyl-4-{[2-(4-bromobenzylidene)hydrazino]carbonyl}pyridinium chloride has also been studied for its potential use in the treatment of Alzheimer's disease. It has been shown to inhibit the aggregation of beta-amyloid, a protein that is believed to play a role in the development of Alzheimer's disease. 1-benzyl-4-{[2-(4-bromobenzylidene)hydrazino]carbonyl}pyridinium chloride works by binding to beta-amyloid and preventing it from forming toxic aggregates.

properties

IUPAC Name

1-benzyl-N-[(E)-(4-bromophenyl)methylideneamino]pyridin-1-ium-4-carboxamide;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrN3O.ClH/c21-19-8-6-16(7-9-19)14-22-23-20(25)18-10-12-24(13-11-18)15-17-4-2-1-3-5-17;/h1-14H,15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMECKFPZKJCGCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C[N+]2=CC=C(C=C2)C(=O)NN=CC3=CC=C(C=C3)Br.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[N+]2=CC=C(C=C2)C(=O)N/N=C/C3=CC=C(C=C3)Br.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-benzyl-4-{[2-(4-bromobenzylidene)hydrazino]carbonyl}pyridinium chloride

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